3-(2-methoxyphenyl)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
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Description
3-(2-methoxyphenyl)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C25H19F3N2O4 and its molecular weight is 468.432. The purity is usually 95%.
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Scientific Research Applications
Photophysical Properties and Potential as Organic Semiconductors : A related compound, 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines, demonstrates interesting photophysical properties. These properties are dependent on substituents in the phenyl ring, influencing fluorescence quantum yields and donor strength. Such compounds, including variants with methoxy moieties, have potential applications as organic semiconductors due to their facile synthesis and photophysical characteristics (Briseño-Ortega et al., 2018).
Use in Stereochemical Synthesis : In a study focusing on stereoselective synthesis, a related compound was used as a metabolite of a potent PI3 kinase inhibitor. This study illustrates the compound's role in complex chemical syntheses, particularly in the creation of stereochemically specific molecules (Chen et al., 2010).
Synthesis of Fused Heterocyclic Systems : Compounds such as 4-(4-methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4′,3′:5,6]pyrano[2,3-d][ ]oxazin-5-one, which are structurally similar, have been synthesized for their chemical and pharmacological activities. These fused heterocyclic systems are of interest for their potential antioxidant and anticancer activities (Mahmoud, El‐Bordany, & Elsayed, 2017).
Nonlinear Optical Properties : Studies on compounds like 8-(4-methoxyphenyl)-6-oxo-3-p-tolyl-6H-pyrido[1,2-b][1,2,4]triazine-7,9-dicarbonitrile reveal significant nonlinear optical properties, which are essential for applications in photonics and optoelectronics. The wavelength-dependent properties of these compounds, such as the nonlinear refractive index and absorption coefficient, highlight their potential in advanced optical applications (Khanzadeh et al., 2018).
Crystal and Molecular Structure Studies : The detailed study of crystal and molecular structures, such as that of 4-oxo-3H-2[N-(p-methoxyphenyl)iminium]6-methyl-8-(p-methoxyphenyl)imidazo[1,2-a]-1,3,5-triazine trifluoroacetate, provides insights into the physical properties of these compounds. Such studies are crucial in understanding the compound's behavior in different states and environments, which can be pivotal in material science and chemistry (Udupa, 1982).
Properties
IUPAC Name |
3-(2-methoxyphenyl)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3N2O4/c1-32-19-5-3-2-4-16(19)21-22(31)17-6-7-20-18(23(17)34-24(21)25(26,27)28)13-30(14-33-20)12-15-8-10-29-11-9-15/h2-11H,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDVKEKBWSXBKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CC=NC=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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